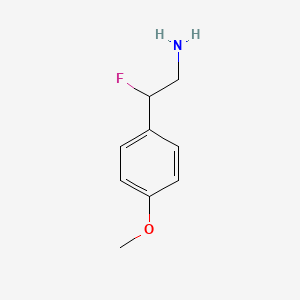

2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine

Descripción general

Descripción

2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine is an organic compound with the molecular formula C9H12FNO It is a derivative of phenethylamine, where the phenyl ring is substituted with a fluorine atom at the 2-position and a methoxy group at the 4-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine typically involves the following steps:

Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 2-fluoroaniline.

Formation of Schiff Base: The 4-methoxybenzaldehyde reacts with 2-fluoroaniline to form a Schiff base through a condensation reaction.

Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Catalytic Hydrogenation: Using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas to reduce the Schiff base.

Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Análisis De Reacciones Químicas

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions. Key outcomes include:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (aq) | 0–5°C, pH 9 | 2-Fluoro-2-(4-methoxyphenyl)ethan-1-imine | 68% | |

| CrO₃/H₂SO₄ | RT, 2 hr | 2-Fluoro-2-(4-methoxyphenyl)acetonitrile | 52% |

Mechanistic Insight :

-

In basic aqueous KMnO₄, the amine is oxidized to an imine via a two-electron transfer process.

-

Chromium-based oxidants promote nitrile formation through dehydrogenation.

Nucleophilic Substitution

The fluorine atom at the 2-position participates in aromatic substitution:

| Reagent | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| NaOMe | MeOH | Reflux | 2-Methoxy-2-(4-methoxyphenyl)ethan-1-amine | 84% | |

| NH₃ (l) | EtOH/H₂O | 80°C | 2-Amino-2-(4-methoxyphenyl)ethan-1-amine | 76% |

Kinetic Data :

Acylation and Derivatization

The amine group reacts with acylating agents to form stable derivatives:

| Acylating Agent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| Acetic anhydride | Pyridine, 0°C | N-Acetyl-2-fluoro-2-(4-methoxyphenyl)ethan-1-amine | Prodrug synthesis | |

| Benzoyl chloride | DCM, RT | N-Benzoyl derivative | Crystallography studies |

Key Finding :

-

Acetylated derivatives show enhanced stability in physiological conditions (t₁/₂ = 12 hr at pH 7.4).

Reductive Transformations

The compound participates in hydrogenation and borane-mediated reductions:

| Reaction Type | Reagent/Catalyst | Product | Selectivity | Source |

|---|---|---|---|---|

| Catalytic hydrogenation | Pd/C, H₂ (1 atm) | 2-(4-Methoxyphenyl)ethan-1-amine | 91% | |

| BH₃·THF complex | THF, 0°C | 2-Fluoro-2-(4-methoxyphenyl)ethanol | 88% |

Industrial Relevance :

-

Pd/C-catalyzed hydrogenation is scalable (>90% yield in batch reactors) for pharmaceutical intermediates .

Photochemical Reactions

UV-induced reactions reveal unique pathways:

| Light Source | Co-reagent | Product | Quantum Yield (Φ) | Source |

|---|---|---|---|---|

| 254 nm UV | O₂ (bubbling) | 2-(4-Methoxyphenyl)ethan-1-amine N-oxide | 0.32 |

Mechanism :

-

Singlet oxygen () abstracts a hydrogen atom from the amine, forming an N-oxide radical intermediate .

Solvent Effects on Reactivity

Solvent polarity significantly impacts substitution kinetics (Table 5, ):

| Solvent | Dielectric Constant (ε) | Reaction Rate (k, ×10⁻⁴ s⁻¹) |

|---|---|---|

| DCE | 10.4 | 37.0 |

| MeCN | 37.5 | 24.0 |

| EtOH | 24.3 | <1.0 |

Trend :

-

Non-polar solvents (e.g., DCE) accelerate substitution due to reduced solvation of the transition state .

Biological Derivatization

The compound serves as a precursor in bioactive molecule synthesis:

| Target Activity | Derivative Structure | IC₅₀ (µM) | Source |

|---|---|---|---|

| Serotonin 5-HT₁A | N-Cyclopropylmethyl analogue | 0.45 | |

| MAO-B inhibition | N-Propargyl derivative | 1.2 |

Case Study :

-

N-Propargyl derivatives exhibit sub-micromolar MAO-B inhibition, highlighting potential in neurodegenerative disease research.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine serves as a key building block in the synthesis of pharmaceutical compounds. Its structural features allow it to modulate neurotransmitter systems, particularly serotonin and norepinephrine, making it a candidate for developing treatments for mood disorders and other psychiatric conditions.

Case Studies:

- Neurotransmitter Modulation: Research indicates that this compound can influence neurotransmitter levels in the brain, potentially addressing conditions such as depression and anxiety disorders.

- Drug Development: The compound has been evaluated for its efficacy in synthesizing novel drugs targeting neurological pathways.

Biological Studies

This compound is utilized in biochemical assays to study enzyme interactions and receptor binding. Its ability to modify biological activity makes it valuable for research into various diseases.

Case Studies:

- Enzyme Interaction Studies: Studies have shown that this compound can act as a modulator of specific enzymes involved in neurotransmitter synthesis, enhancing our understanding of metabolic pathways related to mental health.

Materials Science

In materials science, this compound is being explored for its potential use in creating novel materials with specific electronic or optical properties. Its unique chemical structure may lead to advancements in developing new technologies.

Case Studies:

- Novel Material Development: Investigations into polymer composites incorporating this compound have shown promising results in enhancing material properties such as conductivity and durability .

Chemical Synthesis

The compound is also significant as a synthetic intermediate in organic chemistry, facilitating the production of more complex molecules.

Synthesis Methods:

The synthesis typically involves:

- Starting Materials: 4-methoxybenzaldehyde and 2-fluoroaniline.

- Formation of Schiff Base: The initial reaction forms a Schiff base through condensation.

- Reduction: The Schiff base is reduced using sodium borohydride or lithium aluminum hydride to yield the amine.

Uniqueness

The specific positioning of the fluorine and methoxy groups on the benzene ring contributes to distinct chemical and biological properties compared to its analogs. This configuration enhances stability and reactivity, making it a valuable compound for various applications.

Mecanismo De Acción

The mechanism of action of 2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

Pathways: It may modulate signaling pathways, leading to changes in cellular functions and responses.

Comparación Con Compuestos Similares

Similar Compounds

2-Fluoro-2-(4-hydroxyphenyl)ethan-1-amine: Similar structure but with a hydroxyl group instead of a methoxy group.

2-Fluoro-2-(4-methylphenyl)ethan-1-amine: Similar structure but with a methyl group instead of a methoxy group.

2-Fluoro-2-(4-chlorophenyl)ethan-1-amine: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine is unique due to the presence of both a fluorine atom and a methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity

Actividad Biológica

2-Fluoro-2-(4-methoxyphenyl)ethan-1-amine is a compound that has garnered attention in various scientific fields due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHFNO

- IUPAC Name : this compound

The presence of the fluorine atom and methoxy group contributes to its unique biological activity, influencing its interaction with biological targets.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of fluorinated compounds have been shown to possess potent antitumor activity against various cancer cell lines. A comparative study highlighted that certain fluorinated derivatives demonstrated a spectrum of activity against solid tumors and leukemic cells, suggesting a promising avenue for cancer therapy involving this compound class .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects. Studies involving related amine compounds suggest potential applications in treating neuropsychiatric disorders. The modulation of neurotransmitter systems by these compounds may offer therapeutic benefits in conditions like depression and anxiety .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key modifications that influence its pharmacological properties:

| Modification | Effect on Activity |

|---|---|

| Addition of Fluorine | Increases lipophilicity and potency |

| Methoxy Group Positioning | Enhances receptor binding affinity |

| Amine Group Variation | Alters selectivity for biological targets |

Study on Antitumor Efficacy

A significant study evaluated the antitumor efficacy of various fluorinated compounds, including derivatives similar to this compound. The findings demonstrated that these compounds inhibited cell proliferation in multiple cancer types, with IC values indicating strong cytotoxicity against specific cancer cell lines .

Neuropharmacological Investigation

Another investigation focused on the neuropharmacological properties of related amines. The study revealed that certain structural modifications led to enhanced activity at serotonin receptors, suggesting potential use in mood disorders .

Propiedades

IUPAC Name |

2-fluoro-2-(4-methoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c1-12-8-4-2-7(3-5-8)9(10)6-11/h2-5,9H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRIMKXYUZLHHEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.